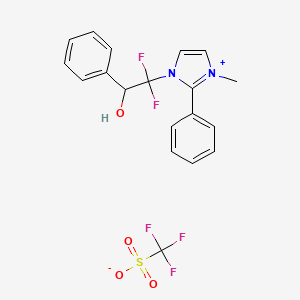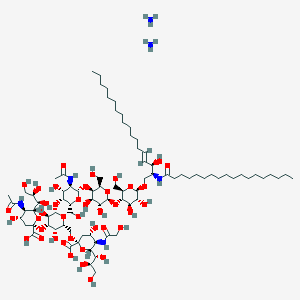
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is a chemical compound with the molecular formula C12H13F2N2OCF3O3S It is known for its unique structure, which includes a difluoro-hydroxy-phenyl-ethyl group attached to a methyl-imidazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate typically involves the reaction of 1,1-difluoro-2-hydroxy-2-phenyl-ethyl with 2-phenyl-3-methyl-imidazole in the presence of a suitable triflate source. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoro group can be reduced to form a single fluorine or hydrogen atom.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(1,1-Difluoro-2-keto-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Reduction: Formation of 1-(1-Fluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate involves its interaction with molecular targets such as enzymes or receptors. The difluoro-hydroxy-phenyl-ethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The imidazolium ring can also participate in π-π stacking interactions, further influencing the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium chloride
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-imidazolium triflate
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium bromide
Uniqueness
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups, along with the imidazolium ring, makes it a versatile compound for various applications.
Propiedades
Número CAS |
341529-22-4 |
|---|---|
Fórmula molecular |
C19H17F5N2O4S |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3-methyl-2-phenylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H17F2N2O.CHF3O3S/c1-21-12-13-22(17(21)15-10-6-3-7-11-15)18(19,20)16(23)14-8-4-2-5-9-14;2-1(3,4)8(5,6)7/h2-13,16,23H,1H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
JUSJIRSNMQMOCY-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(N(C=C1)C(C(C2=CC=CC=C2)O)(F)F)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)








![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)

